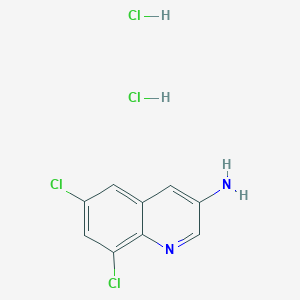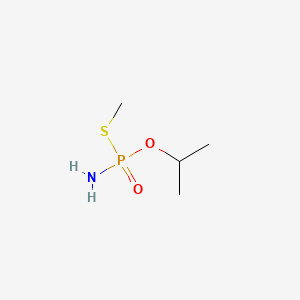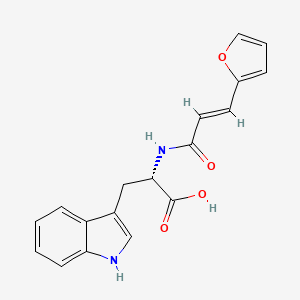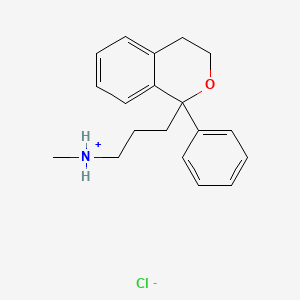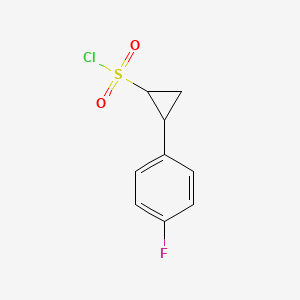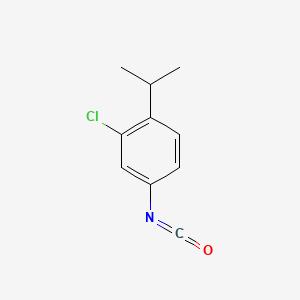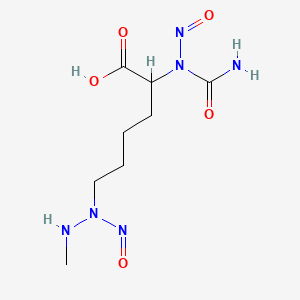
Ytterbium monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium monoxide (YbO) is a compound of ytterbium and oxygen, where ytterbium is in the +2 oxidation stateThis compound is known for its high electron mobility and significant spin-orbit coupling, making it a promising material for electronic and spintronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ytterbium monoxide can be synthesized through several methods, including:
Reduction of Ytterbium Sesquioxide (Yb2O3): This method involves reducing ytterbium sesquioxide with hydrogen or carbon monoxide at high temperatures (400-600°C) to produce this compound.
Oxidation of Ytterbium Metal: Ytterbium metal can be oxidized in a controlled environment to form this compound.
Molecular Beam Deposition: This technique involves depositing this compound thin films on substrates using molecular beam epitaxy.
Industrial Production Methods: Industrial production of this compound typically involves high-pressure synthesis techniques to ensure the stability of the compound. The use of high-pressure conditions helps to suppress the disproportionation of this compound into other oxides .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing gases are commonly used to oxidize this compound.
Reducing Agents: Hydrogen and carbon monoxide are frequently used as reducing agents in the synthesis and reduction of this compound.
Major Products Formed:
Ytterbium Sesquioxide (Yb2O3): Formed through the oxidation of this compound.
Ytterbium Metal: Produced by the reduction of this compound.
Wissenschaftliche Forschungsanwendungen
Ytterbium monoxide has several scientific research applications, including:
Electronic Devices: Due to its high electron mobility and significant spin-orbit coupling, this compound is used in the development of electronic and spintronic devices.
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and lasers.
Material Science: this compound is studied for its potential use in creating new materials with desirable electronic and magnetic properties.
Wirkmechanismus
The mechanism by which ytterbium monoxide exerts its effects is primarily related to its electronic structure. The compound exhibits high electron mobility due to the presence of ytterbium in the +2 oxidation state, which allows for efficient charge transport. Additionally, the significant spin-orbit coupling observed in this compound is attributed to the interaction between the ytterbium ions and the surrounding oxygen atoms, leading to unique magnetic and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Europium Monoxide (EuO): Like ytterbium monoxide, europium monoxide is a rare earth metal monoxide with similar electronic properties.
Samarium Monoxide (SmO): Another rare earth metal monoxide, samarium monoxide shares some properties with this compound but is less commonly studied.
Uniqueness of this compound: this compound stands out due to its high electron mobility and significant spin-orbit coupling, which are not as pronounced in other similar compounds. These properties make this compound particularly attractive for applications in advanced electronic and spintronic devices .
Eigenschaften
CAS-Nummer |
25578-79-4 |
|---|---|
Molekularformel |
OYb |
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
oxoytterbium |
InChI |
InChI=1S/O.Yb |
InChI-Schlüssel |
SMTOLMWJGOUVPG-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


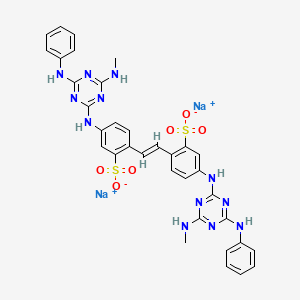
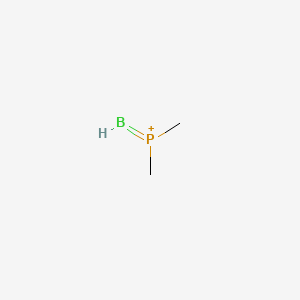
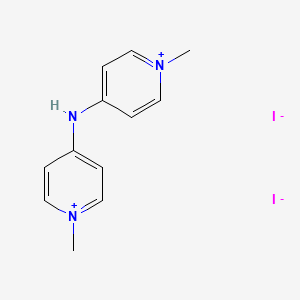

![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
